The synthesis of Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can be achieved through various methods, often involving multi-step organic reactions. A common approach includes the reaction of 3,4-dichlorobenzaldehyde with thiophene derivatives followed by the introduction of an amino group and subsequent esterification to form the methyl ester.
The molecular structure of Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate features a thiophene ring substituted at the 2-position with an amino group and at the 4-position with a 3,4-dichlorophenyl group. The carboxylate group is located at the 3-position of the thiophene ring.
COC(=O)c1scc(c1N)-c2ccc(Cl)cc2
MMXZJXMGUFZHIJ-UHFFFAOYSA-N
The compound exhibits a planar structure due to the conjugated system involving the thiophene and aromatic rings, which can enhance its electronic properties .
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions typical of amines and carboxylic esters. Notable reactions include:
These reactions often require specific conditions such as temperature control and pH adjustments to maximize yields while minimizing side reactions.
The mechanism of action for Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate primarily involves its interaction with biological targets through its amino and carboxylate functional groups.
This mechanism is crucial for its potential applications in medicinal chemistry and drug development.
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate exhibits several notable physical and chemical properties:
The compound's hazard classification indicates that it may cause skin irritation and is harmful if ingested .
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has significant applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0